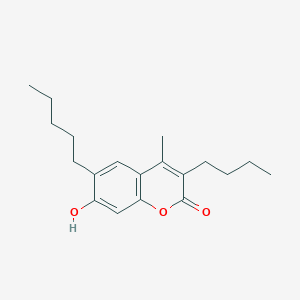
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-, also known as flavonoid, is a natural compound found in various plants, fruits, and vegetables. Flavonoids are known for their antioxidant and anti-inflammatory properties, which make them useful in preventing and treating various diseases.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also has anti-inflammatory properties that help reduce inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress, inflammation, and cell damage. It also has a positive effect on blood sugar levels and insulin sensitivity, which makes it useful in the prevention and treatment of diabetes. Additionally, it has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- in lab experiments include its antioxidant and anti-inflammatory properties, which make it useful in studying the prevention and treatment of various diseases. However, the limitations of using the compound in lab experiments include its low solubility in water, which makes it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-. One direction is the development of more efficient synthesis methods to produce the compound. Another direction is the study of its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health benefits.
Métodos De Síntesis
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- can be achieved through various methods such as chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce the compound in the laboratory. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce the compound. Plant extraction involves the extraction of the compound from plants using solvents.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. The compound has been studied for its potential use in the prevention and treatment of various diseases such as cancer, cardiovascular disease, diabetes, and neurodegenerative diseases.
Propiedades
Número CAS |
111052-71-2 |
|---|---|
Nombre del producto |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Fórmula molecular |
C19H26O3 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-butyl-7-hydroxy-4-methyl-6-pentylchromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-4-6-8-9-14-11-16-13(3)15(10-7-5-2)19(21)22-18(16)12-17(14)20/h11-12,20H,4-10H2,1-3H3 |
Clave InChI |
ZBIHOLUXWKOYOA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
SMILES canónico |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Otros números CAS |
111052-71-2 |
Sinónimos |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)



